molecular formula C15H14INO B3674802 N-(2,4-dimethylphenyl)-4-iodobenzamide

N-(2,4-dimethylphenyl)-4-iodobenzamide

Cat. No.: B3674802
M. Wt: 351.18 g/mol
InChI Key: YJCDOQWBGVGEQN-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-4-iodobenzamide is a halogenated benzamide derivative featuring a 2,4-dimethylphenyl substituent on the amide nitrogen and a para-iodine atom on the benzoyl ring. The 2,4-dimethylphenyl group is a recurring motif in bioactive molecules, such as the insecticide amitraz and anticonvulsant semicarbazones , while the iodine atom may influence lipophilicity and electronic properties.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO/c1-10-3-8-14(11(2)9-10)17-15(18)12-4-6-13(16)7-5-12/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCDOQWBGVGEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituted Iodobenzamides

Iodobenzamide derivatives vary in the substituents on the aniline ring, impacting their physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
N-(2,4-dimethylphenyl)-4-iodobenzamide* C₁₅H₁₃INO ~350.18 2,4-dimethyl, 4-iodo Not reported -
N-(3-aminophenyl)-4-iodobenzamide C₁₃H₁₁IN₂O 338.14 3-amino, 4-iodo Unknown
N-(4-hydroxyphenyl)-2-iodobenzamide C₁₃H₁₀INO₂ 339.13 4-hydroxy, 2-iodo Unknown
N-(4-ethylphenyl)-2-iodobenzamide C₁₅H₁₄INO 375.19 4-ethyl, 2-iodo Unknown

*Theoretical molecular weight calculated based on structural similarity.

  • Substituent Effects: Electron-Withdrawing Groups (e.g., NO₂): In N-(2-nitrophenyl)-4-bromo-benzamide (), bromine’s lower electronegativity compared to iodine may reduce steric hindrance and polarizability, affecting binding interactions. Amino/Hydroxy Groups: The 3-amino group in N-(3-aminophenyl)-4-iodobenzamide could enhance solubility via hydrogen bonding, whereas the 2,4-dimethyl group in the target compound increases hydrophobicity.

Halogen Substitution: Iodo vs. Bromo Analogs

The replacement of iodine with bromine alters molecular properties:

  • N-(2-nitrophenyl)-4-bromo-benzamide (C₁₃H₉BrN₂O₃, MW 337.13) :
    • Bromine’s smaller atomic radius (1.14 Å vs. iodine’s 1.39 Å) may reduce steric effects in crystal packing or receptor binding.
    • Lower molecular weight and polarizability compared to iodinated analogs.

2,4-Dimethylphenyl-Containing Compounds

The 2,4-dimethylphenyl group is prevalent in bioactive molecules:

Compound Key Functional Group Biological Activity Mechanism/Application Reference
Amitraz Formamidine Insecticide/acaricide Modulates octopamine receptors
N⁴-(2,4-dimethylphenyl)semicarbazones Semicarbazone Anticonvulsant GABA transaminase inhibition
N-(2,4-dimethylphenyl)formamide Formamide Amitraz metabolite Environmental persistence
  • Structural Implications :
    • The 2,4-dimethyl group in amitraz contributes to its planar conformation (dihedral angle ~42° between aromatic rings) , which may enhance binding to target receptors.
    • In semicarbazones, this substituent improves anticonvulsant efficacy by facilitating blood-brain barrier penetration .

Crystallographic and Conformational Comparisons

Crystal structures of related compounds reveal key packing interactions:

Compound Dihedral Angle (°) Hydrogen Bonding Reference
N-(2,4-dimethylphenyl)benzenesulfonamide 41.0 N–H⋯O(S)
Amitraz 41.63, 42.09 C–H⋯N, C–H⋯C, C–H⋯O

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-(2,4-dimethylphenyl)-4-iodobenzamide
    Reactant of Route 2
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    N-(2,4-dimethylphenyl)-4-iodobenzamide

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